

1,7-Naphthyridin-3-amine: A Versatile Scaffold for Drug Discovery

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Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

Cat. No.: B1590691

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. **1,7-Naphthyridin-3-amine**, in particular, serves as a versatile building block for the synthesis of potent and selective modulators of key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. This document provides an overview of its applications and detailed protocols for the synthesis and evaluation of its derivatives.

Therapeutic Applications

Derivatives of **1,7-naphthyridin-3-amine** have shown significant potential in several therapeutic areas:

- **Anticancer Activity:** The 1,7-naphthyridine scaffold is found in compounds that exhibit potent antiproliferative effects against various cancer cell lines. One notable mechanism is the inhibition of the Wnt signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.^[1]
- **Anti-inflammatory Activity:** Certain 1,7-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. A key target is the p38 mitogen-activated protein

(MAP) kinase, a central mediator of the inflammatory response. Inhibition of p38 MAP kinase can reduce the production of pro-inflammatory cytokines like TNF- α .

- Kinase Inhibition: Beyond p38 MAP kinase, the 1,7-naphthyridine core has been successfully utilized to develop inhibitors of other kinases, such as Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), which is being explored as a target in cancers with specific genetic backgrounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Data Presentation

The following tables summarize the biological activities of representative 1,7-naphthyridine derivatives.

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

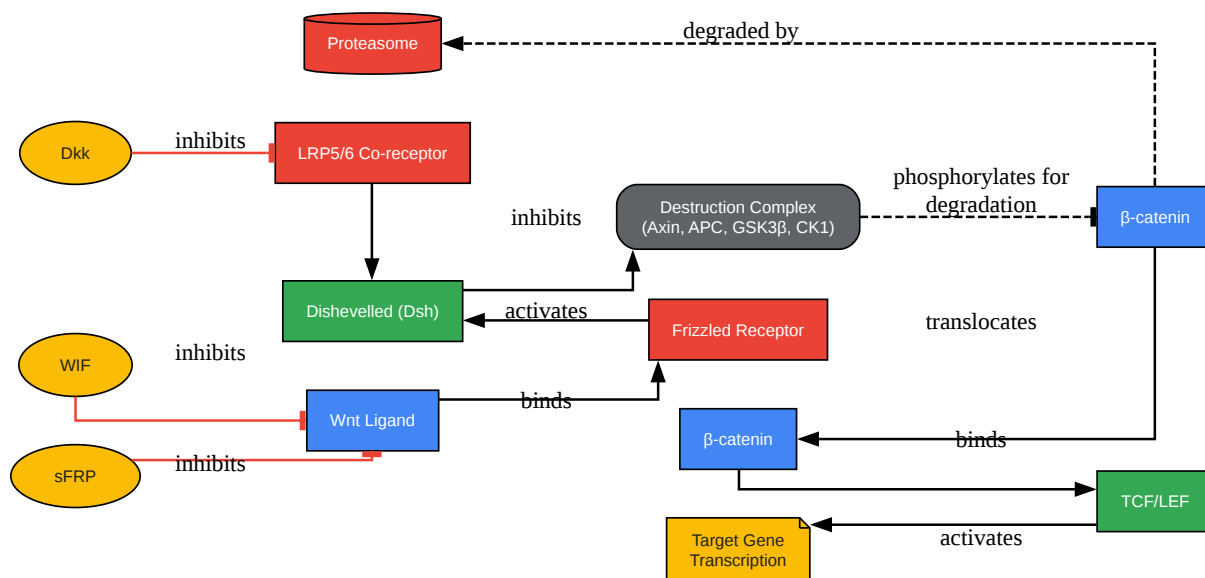
Compound	Target/Mechanism	Cell Line(s)	IC50 (μ M)	Reference
Bisleuconothine A	Wnt signaling inhibitor	SW480, HCT116, HT29, SW620 (colon cancer)	2.74, 3.18, 1.09, 3.05	[1]
Compound 16	Cytotoxicity	HeLa, HL-60, PC-3	0.7, 0.1, 5.1	[5] [6]

Table 2: Anti-inflammatory and Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives

Compound	Target	Assay	IC50/EC50/ED50	Reference
1,7-Naphthyridine 1-oxides	p38 α MAP kinase	Enzyme assay	Potent inhibition	
1,7-Naphthyridine 1-oxides	TNF α production (LPS-induced)	Human whole blood	Significant reduction	
Orally bioavailable derivative	TNF α levels (in vivo)	Acute murine model	ED50 = 0.5 mg/kg	[7]
Orally bioavailable derivative	Adjuvant arthritis (in vivo)	Rat model	ED50 < 1 mg/kg	[7]
BAY-091 (Carboxylic acid)	PIP4K2A	ADP-Glo assay (low ATP)	Potent (10-20 fold higher than BAY-297)	[8]
BAY-297 (Carboxamide)	PIP4K2A	ADP-Glo assay (low ATP)	13 nM	[8]
BAY-297 (Carboxamide)	PIP4K2A	HTRF assay (low ATP)	110 nM	[8]

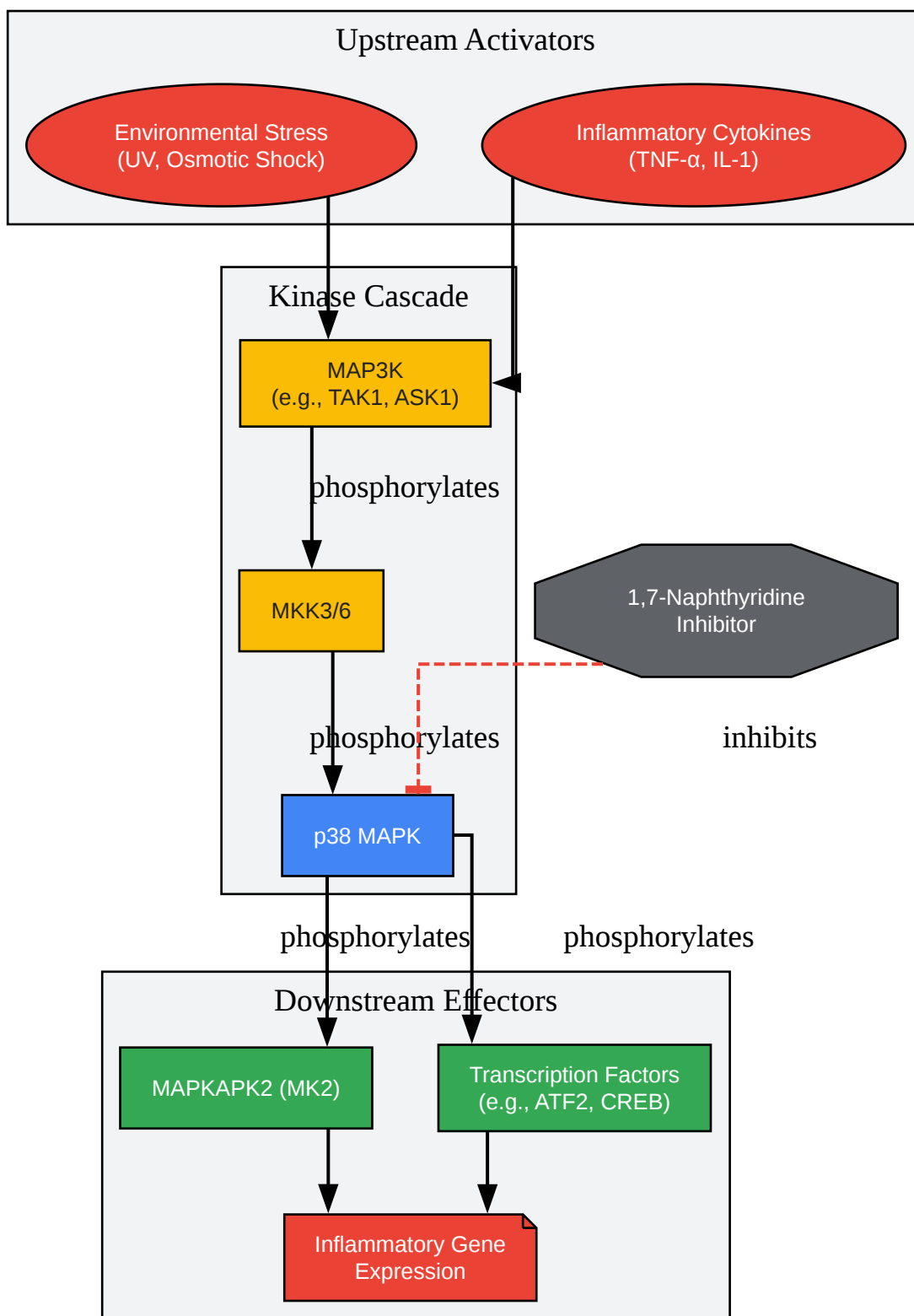
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.



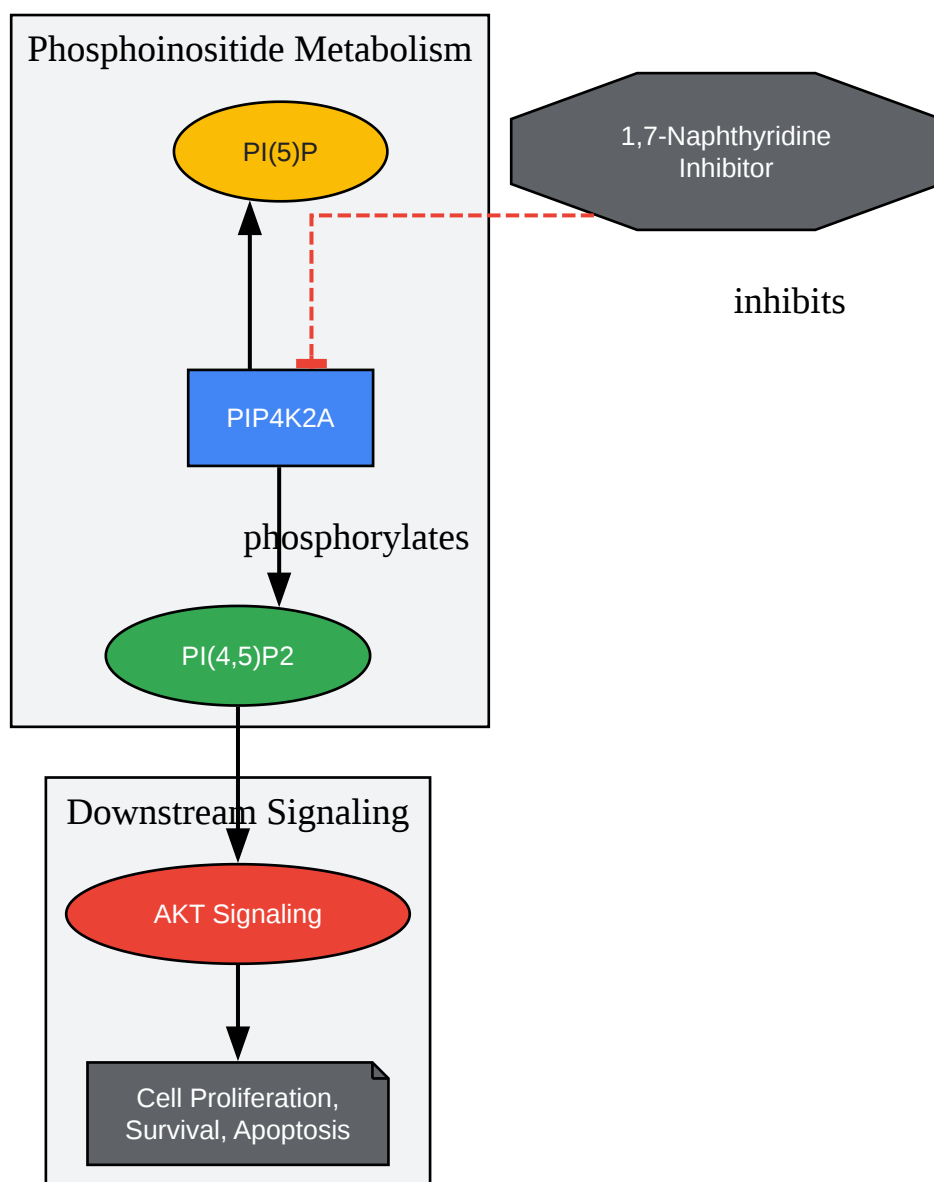
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Caption: Canonical Wnt Signaling Pathway.



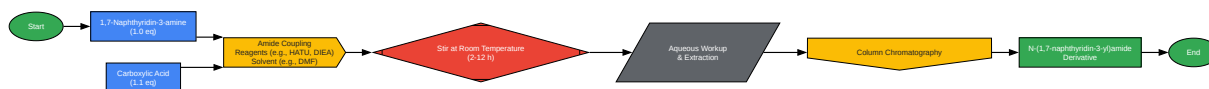
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Caption: p38 MAPK Signaling Pathway.



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Caption: PIP4K2A Signaling Pathway.



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Caption: Amide Coupling Workflow.

Experimental Protocols

Protocol 1: Synthesis of N-(1,7-naphthyridin-3-yl)benzamide

This protocol describes a general procedure for the amide coupling of **1,7-Naphthyridin-3-amine** with a carboxylic acid.

- Materials:
 - **1,7-Naphthyridin-3-amine**
 - Benzoic acid
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - DIPEA (N,N-Diisopropylethylamine)
 - DMF (N,N-Dimethylformamide), anhydrous
 - Ethyl acetate
 - Saturated aqueous sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate
 - Silica gel for column chromatography
- Procedure:
 - To a solution of **1,7-Naphthyridin-3-amine** (1.0 eq) in anhydrous DMF, add benzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

- Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-(1,7-naphthyridin-3-yl)benzamide.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the antiproliferative activity of synthesized compounds against cancer cell lines.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Materials:
 - Cancer cell line of interest (e.g., HCT116, A549)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)
 - Phosphate-buffered saline (PBS)
 - Trypsin-EDTA
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - DMSO (Dimethyl sulfoxide)
 - 96-well microplates
 - Multi-well spectrophotometer
- Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Prepare serial dilutions of the test compounds in the culture medium.
- After 24 hours, remove the medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubate the plate for another 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a multi-well spectrophotometer.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This protocol describes a common method to evaluate the in vivo anti-inflammatory effects of test compounds in a rodent model.

- Materials:
 - Male Wistar rats or Swiss albino mice (150-200g)
 - Carrageenan solution (1% w/v in saline)
 - Test compound suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
 - Reference drug (e.g., Indomethacin)
 - Pletysmometer or digital calipers

- Procedure:
 - Fast the animals overnight with free access to water.
 - Divide the animals into groups: vehicle control, reference drug, and test compound groups.
 - Measure the initial paw volume of the right hind paw of each animal.
 - Administer the test compound or reference drug orally or intraperitoneally.
 - After 1 hour, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
 - Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
 - Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

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